Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate
Overview
Description
“Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate” is a chemical compound with the CAS Number: 1184039-60-8 . Its molecular weight is 225.2 and its IUPAC name is methyl 3-[(3-nitro-4-pyridinyl)amino]propanoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate” is C9H11N3O4 . The InChI code for this compound is 1S/C9H11N3O4/c1-16-9(13)3-5-11-7-2-4-10-6-8(7)12(14)15/h2,4,6H,3,5H2,1H3,(H,10,11) .Scientific Research Applications
Synthesis and Derivatization
Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate serves as an intermediate in the synthesis of various chemical compounds. For instance, the oxidative amination of 3-nitropyridines with alkylamines and oxidizing agents leads to the formation of substituted pyridines, showcasing the compound's utility in creating diverse chemical structures with high regioselectivity (Bakke & Svensen, 2001). This process underscores the compound's role in the efficient synthesis of nitropyridine derivatives, which are valuable in various chemical and pharmaceutical applications.
Light Stabilizer Development
Research has also explored the synthesis of novel polymeric hindered amine light stabilizers using derivatives similar to methyl 3-[(3-nitropyridin-4-yl)amino]propanoate. The development of such stabilizers, like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, demonstrates the compound's potential in creating materials that protect against UV degradation, which is crucial for the longevity and efficacy of various products (Deng Yi, 2008).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals, such as Dabigatran Etexilate, a notable anticoagulant. The stepwise reactions involve condensation, reduction, and acylation processes, highlighting the compound's versatility and importance in creating complex molecular structures that serve as effective therapeutic agents (Cheng Huansheng, 2013).
properties
IUPAC Name |
methyl 3-[(3-nitropyridin-4-yl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(13)3-5-11-7-2-4-10-6-8(7)12(14)15/h2,4,6H,3,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLFNGJWVQXNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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